2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene
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Overview
Description
2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene can be achieved through several synthetic routes. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve the use of microwave irradiation and specific catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, elemental sulfur, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones, while reduction reactions can produce thiol derivatives .
Scientific Research Applications
2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, thiophene derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . In medicine, thiophene-based drugs have been developed for various therapeutic applications, including as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers . In industry, thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes such as PI3K kinase, which plays a role in cell proliferation and survival . The compound may also interact with voltage-gated sodium channels, affecting the transmission of nerve impulses . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the thiophene derivative.
Comparison with Similar Compounds
2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene can be compared with other similar thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents, which can affect their chemical reactivity and biological activity. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . The unique combination of the dinitropentan-2-yl group in this compound may confer specific properties and applications that distinguish it from other thiophene derivatives.
Properties
CAS No. |
921772-01-2 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene |
InChI |
InChI=1S/C9H12N2O4S/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
OBRCYBWUEARVSF-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CS1)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
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